Chemical structure and properties of 2H-Pyrano[3,2-b]pyridine
Chemical structure and properties of 2H-Pyrano[3,2-b]pyridine
The following technical guide details the chemical architecture, synthetic pathways, and medicinal utility of the 2H-Pyrano[3,2-b]pyridine scaffold.
Classification: Fused Bicyclic Heterocycle | Molecular Formula: C₈H₇NO | CAS: 4767-91-3[1][2]
Structural Anatomy & Electronic Profile[1][2]
The 2H-pyrano[3,2-b]pyridine scaffold is a fused bicyclic system comprising a pyridine ring annealed to a pyran ring.[1][2] Its topology is distinct from its isomers (such as the [2,3-b] or [3,2-c] systems) due to the specific fusion points:
-
Fusion Interface: The fusion occurs at the
bond of the pyridine ring (carbons 2 and 3) and the 3,2 bond of the pyran ring.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Heteroatom Orientation: This specific arrangement places the pyran oxygen atom adjacent to the C3 position of the pyridine ring.[1][2]
-
Numbering: Standard IUPAC nomenclature dictates the nitrogen atom is position 1 (in the pyridine ring).[2] The fusion carbons are 4a and 8a (depending on specific derivative numbering), but chemically, the critical feature is the C2-C3 fusion.
Electronic Distribution and Aromaticity
Unlike the fully aromatic quinoline or isoquinoline, the 2H-pyran ring is non-aromatic due to the sp³ hybridized carbon at position 2 (in the 2H-isomer) or position 4 (in the 4H-isomer).[2] However, the pyridine ring retains full aromaticity.
-
Pyridine Influence: The electron-deficient nitrogen atom at position 1 exerts a strong inductive effect (-I) and mesomeric effect (-M), pulling electron density away from the pyran ring.[2] This makes the C2 and C4 positions of the pyran ring susceptible to nucleophilic attack in pyrylium intermediates.[2]
-
Bioisosterism: This scaffold is considered a bioisostere of chromene (benzopyran) .[1][2] The replacement of the benzene ring with pyridine significantly alters the physicochemical profile:
-
Increased Solubility: The pyridine nitrogen provides a basic center for protonation and H-bonding, lowering LogP compared to the carbocyclic chromene analog.[1][2]
-
Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (e.g., epoxidation) than a benzene ring, potentially improving the pharmacokinetic half-life.[1][2]
-
Figure 1: Structural comparison and electronic properties of the [3,2-b] isomer versus common analogs.
Synthetic Strategies
The synthesis of 2H-pyrano[3,2-b]pyridines generally relies on annulating a pyran ring onto a pre-existing pyridine core.[2] The choice of precursor dictates the regiochemistry of the fusion.[2]
Strategy A: The Propargyl Ether Cyclization (Targeted Synthesis)
This is the most rigorous method for obtaining the parent [3,2-b] core.[1][2]
-
Alkylation: Reaction with propargyl bromide (3-bromopropyne) in the presence of a weak base (
) yields 3-(prop-2-ynyloxy)pyridine .[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Thermal Rearrangement: Heating the ether (often in high-boiling solvents like chlorobenzene or via microwave irradiation) induces a Claisen rearrangement .[2] The propargyl group migrates to the ortho-position (C2).[2]
-
Cyclization: A subsequent [1,5]-sigmatropic hydrogen shift and electrocyclic ring closure forms the 2H-pyran ring fused at the [3,2-b] position.[1][2]
Strategy B: Multicomponent Reactions (MCR)
For generating highly functionalized libraries (e.g., for drug screening), MCRs are preferred.[1][2]
-
Reagents: 3-Hydroxypyridine + Aromatic Aldehyde + Malononitrile.[1][2][4]
-
Mechanism:
-
Knoevenagel Condensation: Aldehyde + Malononitrile
Arylidenemalononitrile.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Michael Addition: The C2 position of 3-hydroxypyridine (activated by the 3-OH group) attacks the electron-deficient alkene.[1][2]
-
Cyclization: The hydroxyl group attacks the nitrile (or ester) moiety to close the pyran ring.[1][2]
-
-
Product: 2-Amino-4-aryl-4H-pyrano[3,2-b]pyridine-3-carbonitriles.[1][2]
Experimental Protocol: MCR Synthesis of Functionalized Derivatives
Objective: Synthesis of 2-Amino-4-(4-chlorophenyl)-4H-pyrano[3,2-b]pyridine-3-carbonitrile. Rationale: This protocol utilizes a "One-Pot" methodology, minimizing waste and purification steps (Green Chemistry principles).[1][2]
Reagents & Materials[4][5][6][7][8][9][10][11][12]
-
Solvent: Ethanol (10 mL, Absolute)
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzaldehyde (140 mg) and malononitrile (66 mg) in 10 mL of ethanol.
-
Activation: Add 3 drops of piperidine. Stir at room temperature for 10 minutes. Observation: The solution may turn slightly yellow/turbid, indicating the formation of the benzylidene intermediate.[1]
-
Addition: Add 3-hydroxypyridine (95 mg) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 3–5 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). -
Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.[1][2]
-
Purification: Filter the solid under vacuum. Wash the filter cake with cold ethanol (
) and then with water to remove any unreacted pyridine or catalyst.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Recrystallization: Recrystallize the crude solid from hot DMF/Ethanol (1:3 ratio) to yield pure crystals.
Data Verification (Expected):
-
IR Spectrum: Distinct bands at
(ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) and ( ).[2] -
1H NMR: A singlet at
corresponding to the chiral CH at position 4 of the pyran ring.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Figure 2: Multicomponent reaction pathway for the synthesis of functionalized pyrano[3,2-b]pyridines.
Medicinal Chemistry & Therapeutic Applications[2][4][6][11][13]
The 2H-pyrano[3,2-b]pyridine scaffold acts as a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types due to its rigid bicyclic core and hydrogen-bonding capability.[1]
Key Biological Targets[2]
| Therapeutic Area | Mechanism of Action | Structural Insight |
| Oncology | Antiproliferative Agent: Inhibition of cell cycle progression in MCF-7 (Breast) and HCT-116 (Colon) lines.[2] | The planar tricyclic nature (in fused derivatives) allows for DNA intercalation or binding to kinase ATP-pockets.[2] |
| Epigenetics | HDAC Inhibition: 3-hydroxypyridine-2-thione derivatives (precursors) and their fused analogs inhibit Histone Deacetylases.[2][3] | The pyridine nitrogen and pyran oxygen can chelate Zinc ( |
| Antimicrobial | DNA Gyrase Inhibition: Analogs have shown efficacy against Gram-positive bacteria (S. aureus).[2] | The 3-cyano-2-amino motif (from MCR synthesis) is critical for H-bonding with bacterial enzyme residues.[2] |
Structure-Activity Relationship (SAR)[1][2]
-
Position 4 (Pyran Ring): Substitution with aryl groups (especially those with electron-withdrawing groups like -Cl, -NO2) enhances lipophilicity and binding affinity in hydrophobic pockets of enzymes.[1][2]
-
Position 2/3 (Functional Groups): The presence of a carbonitrile (
) at C3 and an amino group (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) at C2 is essential for antiproliferative activity in the MCR-derived series.[2] Hydrolysis of the nitrile to an amide often retains activity but alters solubility.[1][2] -
Pyridine Nitrogen: Quaternization (forming N-oxides or salts) generally reduces bioavailability but can increase potency against specific bacterial targets.[1][2]
References
-
PubChem. 2H-Pyrano[3,2-b]pyridine (Compound Summary). National Library of Medicine.[2] Available at: [Link][2]
-
Maddila, S. et al. Synthesis and biological evaluation of new pyrano[2,3-b]pyridine derivatives.[1][2][5] (Note: Discusses the isomeric relationship and bioactivity overlap). Available at: [Link]
-
Patil, V. et al. (2013). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors.[2][3] Journal of Medicinal Chemistry.[2] Available at: [Link]
-
Elinson, M.N. et al. Multicomponent design of chromeno[2,3-b]pyridine systems.[2] Russian Chemical Reviews.[2] (Contextual reference for MCR mechanisms in fused pyridines). Available at: [Link][1][2]
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- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2H-Pyrano[3,2-b]pyridine | C8H7NO | CID 534033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis method of pyran[2,3-b]pyridine derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]
